Cas no 16400-13-8 (7-methylindan-4-ol)
7-methylindan-4-ol Chemical and Physical Properties
Names and Identifiers
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- 4-Hydroxy-7-methylindane
- 7-Methyl-4-indanol
- 7-methyl-2,3-dihydro-1H-inden-4-ol
- 7-methylindan-4-ol
- 4-Methyl-7-hydroxy-indan
- 2,3-Dihydro-7-methyl-1H-inden-4-ol
- 4-HYDROXY-7-METHYLINDANE 97%
- XHMLXYGITDAGDN-UHFFFAOYSA-N
- TS-01946
- BP-10308
- 1H-Inden-4-ol, 2,3-dihydro-7-methyl-
- FT-0637362
- EINECS 240-450-7
- W-205930
- E84856
- NS00025358
- MFCD00173675
- 16400-13-8
- 4-Hydroxy-7-methylindane, AldrichCPR
- 7-methyl-indan-4-ol
- 1H-Inden-4-ol,2,3-dihydro-7-methyl-
- SCHEMBL1008430
- 73DY8D89AX
- AKOS006229992
- CHEBI:194908
- CS-0324232
- 4-Hydroxy-7-methylindan
- DTXSID30167690
- DB-026236
-
- MDL: MFCD00173675
- Inchi: 1S/C10H12O/c1-7-5-6-10(11)9-4-2-3-8(7)9/h5-6,11H,2-4H2,1H3
- InChI Key: XHMLXYGITDAGDN-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C)C2=C1CCC2
Computed Properties
- Exact Mass: 148.08900
- Monoisotopic Mass: 148.088815
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 9
- XLogP3: 2.8
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Not determined
- Density: 1.112
- Melting Point: 82 °C
- Boiling Point: 261.9°Cat760mmHg
- Flash Point: 117.6°C
- Refractive Index: 1.592
- PSA: 20.23000
- LogP: 2.18930
- Solubility: Not determined
7-methylindan-4-ol Security Information
- Hazard Category Code: 36/37/38-36-22
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
7-methylindan-4-ol Customs Data
- HS CODE:2907199090
- Customs Data:
China Customs Code:
2907199090Overview:
2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
7-methylindan-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M313665-10mg |
7-Methylindan-4-ol |
16400-13-8 | 10mg |
$64.00 | 2023-05-17 | ||
| TRC | M313665-50mg |
7-Methylindan-4-ol |
16400-13-8 | 50mg |
$81.00 | 2023-05-17 | ||
| TRC | M313665-100mg |
7-Methylindan-4-ol |
16400-13-8 | 100mg |
$98.00 | 2023-05-17 | ||
| Chemenu | CM289119-10g |
7-Methyl-2,3-dihydro-1H-inden-4-ol |
16400-13-8 | 97% | 10g |
$*** | 2023-03-31 | |
| Apollo Scientific | OR21818-1g |
7-Methylindan-4-ol |
16400-13-8 | 1g |
£80.00 | 2024-05-24 | ||
| Apollo Scientific | OR21818-5g |
7-Methylindan-4-ol |
16400-13-8 | 5g |
£275.00 | 2024-05-24 | ||
| Apollo Scientific | OR21818-10g |
7-Methylindan-4-ol |
16400-13-8 | 10g |
£465.00 | 2024-05-24 | ||
| Ambeed | A669190-1g |
7-Methyl-2,3-dihydro-1H-inden-4-ol |
16400-13-8 | 95% | 1g |
$118.0 | 2025-03-04 | |
| Ambeed | A669190-100mg |
7-Methyl-2,3-dihydro-1H-inden-4-ol |
16400-13-8 | 95% | 100mg |
$119.00 | 2022-03-30 | |
| Ambeed | A669190-250mg |
7-Methyl-2,3-dihydro-1H-inden-4-ol |
16400-13-8 | 95% | 250mg |
$44.0 | 2025-03-04 |
7-methylindan-4-ol Suppliers
7-methylindan-4-ol Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 7-methylindan-4-ol
Introduction to 7-methylindan-4-ol (CAS No. 16400-13-8)
7-methylindan-4-ol, identified by its Chemical Abstracts Service (CAS) number 16400-13-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its indane backbone with a methyl substituent at the 7-position and a hydroxyl group at the 4-position, has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry.
The chemical structure of 7-methylindan-4-ol consists of a bicyclic aromatic system, specifically an indane ring, which is a fused cyclohexane and benzene ring. The presence of the hydroxyl group at the 4-position introduces polarity to the molecule, making it a versatile intermediate in organic synthesis. The methyl group at the 7-position further modulates the electronic properties of the aromatic system, influencing its reactivity and interactions with biological targets.
In recent years, 7-methylindan-4-ol has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural framework is conducive to modifications that can enhance binding affinity to biological receptors. For instance, derivatives of 7-methylindan-4-ol have been investigated for their potential in developing central nervous system (CNS) therapeutics, including agents targeting serotonin and dopamine receptors.
One of the most compelling aspects of 7-methylindan-4-ol is its role in the development of novel antimicrobial agents. The indane scaffold is known for its ability to interact with bacterial enzymes and cell membranes, making it a promising candidate for antibiotic design. Recent studies have demonstrated that modifications of 7-methylindan-4-ol can lead to compounds with enhanced activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). This has opened up new avenues for combating antibiotic-resistant infections.
The hydroxyl group in 7-methylindan-4-ol also plays a crucial role in its chemical reactivity. It can participate in various organic transformations, such as etherification, esterification, and oxidation reactions, allowing for the synthesis of a wide range of derivatives. These derivatives can be further functionalized to target specific biological pathways, making 7-methylindan-4-ol a valuable building block in drug discovery.
Another area where 7-methylindan-4-ol has shown promise is in the development of anti-inflammatory agents. The indane core is known to possess anti-inflammatory properties, and modifications at the 4-position and 7-position can enhance these effects. For example, studies have shown that certain derivatives of 7-methylindan-4-ol can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). This makes them potential candidates for treating chronic inflammatory diseases like rheumatoid arthritis.
The synthesis of 7-methylindan-4-ol typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the Friedel-Crafts alkylation of indane followed by hydroxylation at the desired position. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, making it possible to produce 7-methylindan-4-ol with high purity and yield.
In conclusion, 7-methylindan-4-ol (CAS No. 16400-13-8) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent intermediate for synthesizing biologically active molecules targeting various therapeutic areas. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry and drug development.
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